molecular formula C9H6BrCl2NO B1382752 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-35-0

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1382752
M. Wt: 294.96 g/mol
InChI Key: SLDUAUANOWLKTP-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

Potassium tert-butoxide solution in tetrahydrofuran (1.0 M, 190 mL, 0.19 mol) was added dropwise to a cooled (0° C.) solution of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253f, 47 g, 0.16 mol) in anhydrous N,N-dimethylformamide (500 mL) under a nitrogen atmosphere. Stirring was continued at 0° C. for 5 minutes, then 2-(benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine (compound Z, 40.2 g, 0.15 mol) was added in one portion. After stirring for 10 minutes at 0° C., the mixture was treated with concentrated acetic acid (2 mL) and poured into methyl tert-butyl ether (600 mL). The organic solution was washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluting with 30:1 to 20:1 petroleum ether/ethyl acetate), affording 2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253g, 50 g, 64% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.08 (s, 1H), 7.45-7.43 (m, 2H), 7.32-7.29 (m, 3H), 6.76 (s, 1H), 5.38 (s, 2H), 4.71 (s, 2H), 3.24 (t, J=6 Hz, 2H), 2.72 (t, J=6 Hz, 2H), 2.36 (s, 3H), 2.31 (s, 3H). MS: 521 [M+1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
40.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].O1CCCC1.[Br:12][C:13]1[C:22]([Cl:23])=[C:21]2[C:16]([CH2:17][CH2:18][NH:19][C:20]2=[O:24])=[C:15]([Cl:25])[CH:14]=1.[CH2:26]([O:33][C:34]1[C:39]([CH2:40]Cl)=[C:38]([CH3:42])[CH:37]=[C:36]([CH3:43])[N:35]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CN(C)C=O.C(OC)(C)(C)C.C(O)(=O)C>[CH2:26]([O:33][C:34]1[C:39]([CH2:40][N:19]2[CH2:18][CH2:17][C:16]3[C:21](=[C:22]([Cl:23])[C:13]([Br:12])=[CH:14][C:15]=3[Cl:25])[C:20]2=[O:24])=[C:38]([CH3:42])[CH:37]=[C:36]([CH3:43])[N:35]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
190 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
BrC1=CC(=C2CCNC(C2=C1Cl)=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
40.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)C)C
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 minutes at 0° C.
Duration
10 min
WASH
Type
WASH
Details
The organic solution was washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluting with 30:1 to 20:1 petroleum ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CN1C(C2=C(C(=CC(=C2CC1)Cl)Br)Cl)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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